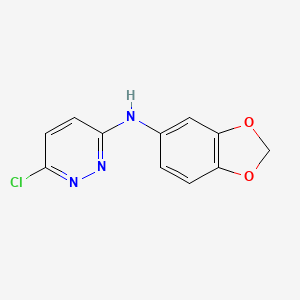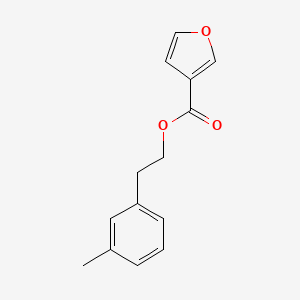
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide is a complex organic compound characterized by the presence of a dioxoisoindolinyl group attached to a hexane chain with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone coreThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups .
Scientific Research Applications
6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid: Similar in structure but lacks the sulfonamide group, which may result in different reactivity and applications.
1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide, leading to different chemical properties and uses.
Uniqueness
The presence of both the dioxoisoindolinyl and sulfonamide groups in 6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide makes it unique, providing a combination of reactivity and biological activity that is not found in similar compounds. This dual functionality allows for a broader range of applications and makes it a valuable compound in various fields of research .
Properties
CAS No. |
6633-96-1 |
|---|---|
Molecular Formula |
C14H18N2O4S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)hexane-1-sulfonamide |
InChI |
InChI=1S/C14H18N2O4S/c15-21(19,20)10-6-2-1-5-9-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2,(H2,15,19,20) |
InChI Key |
AMRWXTNTCVUPSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


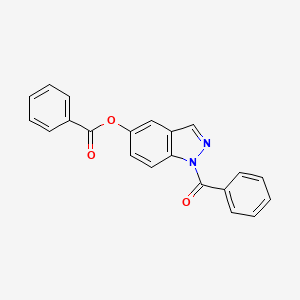
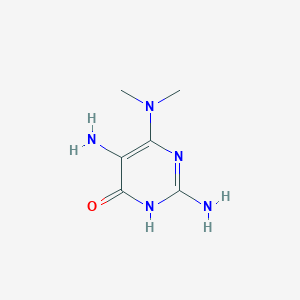
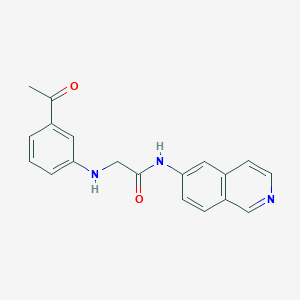
![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
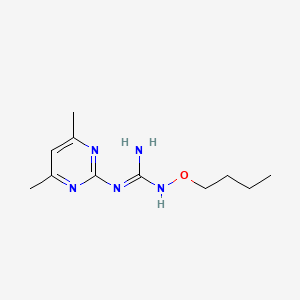
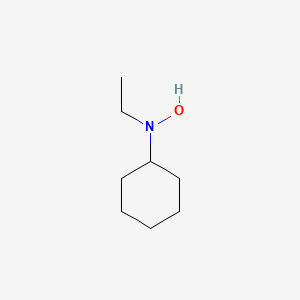
![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12905239.png)

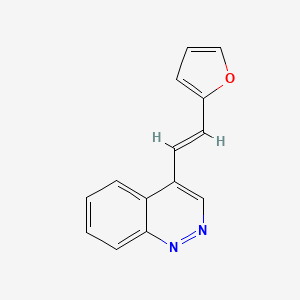
![Methyl {[(propan-2-yl)oxy]methyl}carbamate](/img/structure/B12905258.png)
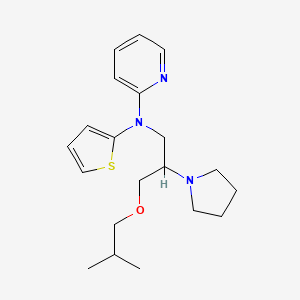
![5-Amino-2-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905264.png)
